molecular formula C18H23N3O2 B2989770 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396713-94-2

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2989770
CAS No.: 1396713-94-2
M. Wt: 313.401
InChI Key: BMCKWAUJBIMMBF-UHFFFAOYSA-N
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Description

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396713-94-2) is a synthetically produced urea derivative of interest in early-stage pharmaceutical and chemical research. With a molecular formula of C18H23N3O2 and a molecular weight of 313.4 g/mol, this compound features a cyclopropyl group and a 1-methyl-1H-pyrrol-2-yl moiety, which are privileged structures in drug discovery . The urea functional group is a significant pharmacophore, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and selective interactions with various biological targets . Compounds containing the cyclopropyl-urea scaffold, similar to this one, have been investigated as agonists for formyl peptide receptors (FPR2 and FPR1), which are implicated in inflammatory processes and may have therapeutic relevance for conditions such as heart failure and atherosclerosis . As a research chemical, it serves as a valuable building block for exploring structure-activity relationships (SAR) and developing novel bioactive molecules. This product is intended for use in laboratory research settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20-12-5-6-16(20)14-21(15-9-10-15)18(22)19-11-13-23-17-7-3-2-4-8-17/h2-8,12,15H,9-11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKWAUJBIMMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It is characterized by a unique molecular structure that includes a cyclopropyl group, a pyrrolidine moiety, and a phenoxyethyl side chain, contributing to its potential biological activities. Its molecular formula is C17H22N2OC_{17}H_{22}N_{2}O with a molecular weight of approximately 252.34 g/mol.

Biological Activity

The biological activity of this compound has been investigated primarily in pharmacological studies, revealing several promising effects:

  • Antiproliferative Effects : Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy similar to known anticancer agents in inhibiting cell growth in vitro .
  • Mechanistic Insights : The compound's mechanism of action appears to involve interactions with specific biological targets, including kinases associated with cancer proliferation pathways. The structural components, particularly the urea group and the pyrrolidine ring, facilitate binding interactions that may inhibit these target proteins .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological profile:

Structural Feature Impact on Activity
Cyclopropyl GroupEnhances metabolic stability
Pyrrolidine MoietyProvides selective activity against specific targets
Phenoxyethyl Side ChainModulates binding affinity and selectivity

These components work synergistically to enhance the compound's pharmacological properties, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on evaluating the compound's biological activity through various assays. For instance:

  • Antiproliferative Assay : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The IC50 values obtained indicated significant inhibitory effects, comparable to established treatments like sorafenib .
  • Molecular Docking Studies : Computational studies have shown that the compound can form hydrogen bonds with key amino acid residues in target proteins, suggesting a strong binding affinity that could translate into effective inhibition of cancer cell proliferation .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Transitioning from in vitro studies to animal models to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound will help elucidate its role as a potential therapeutic agent.

Comparison with Similar Compounds

(a) 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea (CAS: 1448046-21-6)

  • Molecular Formula : C₁₂H₂₀N₄O₂
  • Molecular Weight : 252.31 g/mol
  • Key Differences: Replaces the 1-methylpyrrole and phenoxyethyl groups with a pyrazole ring and methoxyethyl chain. The cyclopropyl group is retained but positioned on the pyrazole. This substitution likely reduces aromatic π-stacking interactions compared to the phenoxyethyl group in the target compound .

(b) 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 2034495-64-0)

  • Molecular Formula : C₁₇H₁₅F₃N₄OS
  • Molecular Weight : 380.4 g/mol
  • The urea linkage remains central, but the absence of a cyclopropyl group may alter conformational flexibility .

(c) (±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid

  • Molecular Formula : C₂₁H₂₈N₄O₄
  • Molecular Weight : 401.2 g/mol
  • Key Differences: Features a pyrrolidine-carboxylic acid scaffold and ethoxyphenylurea group. The carboxylic acid moiety introduces polarity, contrasting with the lipophilic phenoxyethyl chain in the target compound. Synthesis of this analogue reported a crude yield of 62% but low purity (16%), highlighting challenges in optimizing urea derivatives .

Data Table: Comparative Analysis of Urea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield/Purity
Target Compound* Not reported Not reported Cyclopropyl, 1-methylpyrrole, phenoxyethyl Not reported
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea C₁₂H₂₀N₄O₂ 252.31 Cyclopropyl, pyrazole, methoxyethyl Not reported
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₄OS 380.40 Thiophene, trifluoromethylphenyl Not reported
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid C₂₁H₂₈N₄O₄ 401.20 Ethoxyphenyl, pyrrolidine-carboxylic acid 62% yield, 16% purity

*Structural data for the target compound inferred from analogues.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The cyclopropyl group may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature observed in pyrazole-containing analogues . Conversely, the phenoxyethyl chain could improve solubility compared to purely aromatic systems .

Q & A

Basic: What are the established synthetic routes for 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves sequential alkylation and urea-forming reactions. A common approach is:

Cyclopropane functionalization : React cyclopropylamine with a halogenated intermediate (e.g., bromomethylpyrrole) under basic conditions to form the cyclopropyl-pyrrole backbone .

Urea coupling : Use carbodiimide-mediated coupling between the cyclopropyl-pyrrole intermediate and 2-phenoxyethylamine .
Yield optimization factors :

  • Solvent selection : Deep eutectic solvents (e.g., ChCl/urea mixtures) improve reaction homogeneity and reduce side reactions .
  • Catalyst screening : Test palladium catalysts for cross-coupling steps, as seen in analogous urea syntheses .
  • Factorial design : Apply 2^k factorial experiments to optimize temperature, stoichiometry, and reaction time .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% threshold for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrrole aromatic protons at δ 6.0–7.0 ppm) .
    • HRMS : Validate molecular weight (expected [M+H]⁺ ~331.204 g/mol, similar to analogs in ).
  • X-ray crystallography : For unambiguous structural confirmation, employ slow evaporation in ethanol/water mixtures to grow single crystals .

Basic: What are the solubility and stability profiles of this compound under physiological and storage conditions?

Methodological Answer:

  • Solubility : Test in DMSO (primary stock solvent) and PBS (for biological assays). Analogous ureas show logP ~3.5, suggesting moderate lipophilicity .
  • Stability :
    • pH dependence : Conduct accelerated degradation studies (e.g., 24 hrs at 37°C in pH 2–9 buffers) with LC-MS monitoring. Urea bonds are prone to hydrolysis under strongly acidic/basic conditions .
    • Long-term storage : Store at –20°C in argon-purged vials to prevent oxidation of the pyrrole moiety .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization :
    • Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement .
    • Validate purity via quantitative NMR (qNMR) to rule out batch-to-batch variability .
  • Data normalization : Include positive controls (e.g., known urea-based inhibitors) and adjust for solvent effects (DMSO <0.1% final concentration) .

Advanced: What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding kinetics (KD, IC₅₀). For phosphatase targets, compare with PF-06465469 analogs .
  • Molecular docking : Model the urea moiety’s hydrogen-bonding interactions with catalytic residues (e.g., using AutoDock Vina with PDB templates) .
  • Isotopic labeling : Synthesize ¹³C-labeled urea for tracking metabolic stability in microsomal assays .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Crystallization hurdles :
    • Flexible side chains : The phenoxyethyl group may adopt multiple conformations. Use co-crystallization agents like crown ethers to stabilize the structure .
    • Polymorphism : Screen >10 solvent systems (e.g., ethanol, acetonitrile, THF) and vary cooling rates .
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction patterns from small crystals (<0.1 mm) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core modifications :
    • Replace cyclopropyl with cyclohexyl to assess steric effects on target binding .
    • Substitute the pyrrole ring with indole or thiophene to modulate electron density .
  • Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .
  • Synthetic scalability : Prioritize routes with ≤3 steps and >60% overall yield for library synthesis .

Advanced: What strategies mitigate risks when handling reactive intermediates during synthesis?

Methodological Answer:

  • Intermediate stabilization :
    • Use low-temperature (–78°C) lithiation for pyrrole-methyl intermediates to prevent decomposition .
    • Employ flow chemistry with in-line FTIR monitoring for exothermic urea-forming steps .
  • Safety protocols :
    • Conduct hazard assessments (e.g., GHS Category 2 skin/eye irritation, per ).
    • Use explosion-proof reactors for high-pressure hydrogenation steps .

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